molecular formula C17H17N3O4S B12498797 Ethyl 4-methyl-2-{3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazole-5-carboxylate CAS No. 5536-54-9

Ethyl 4-methyl-2-{3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazole-5-carboxylate

Cat. No.: B12498797
CAS No.: 5536-54-9
M. Wt: 359.4 g/mol
InChI Key: QDGUHSQXJVQXBD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, a pyrazole ring, and a furan ring. These structural features make it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the thiazole, pyrazole, and furan rings through condensation reactions, often using reagents like phosphorus oxychloride or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: A compound with similar structural features but different functional groups.

    4-Ethyl-2-methylhexane: Another compound with a similar carbon backbone but lacking the heterocyclic rings.

Uniqueness

Ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate is unique due to its combination of thiazole, pyrazole, and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5536-54-9

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O4S/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3

InChI Key

QDGUHSQXJVQXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C)C

Origin of Product

United States

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